molecular formula C20H20ClN3O2 B2640487 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenyl)acetamide CAS No. 1795300-91-2

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenyl)acetamide

Cat. No. B2640487
CAS RN: 1795300-91-2
M. Wt: 369.85
InChI Key: SZWQLKQFKPBXHG-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenyl)acetamide, commonly known as BOPA, is a chemical compound that has gained significant importance in scientific research. BOPA is a potent modulator of the GABA-A receptor and has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.

Scientific Research Applications

Pharmacological Effects of Related Compounds

  • Antimycotic Applications : Sertaconazole, a compound with antifungal activity, has been studied for its efficacy and safety in treating Pityriasis versicolor and cutaneous dermatophytosis, demonstrating high antifungal activity and excellent safety for topical use (Nasarre et al., 1992); (Pedragosa et al., 1992).

  • Receptor Targeting for Neurological Conditions : Research involving receptor targeting, such as using specific radioligands for PET scans to quantify peripheral benzodiazepine receptors, highlights a methodological approach for investigating neurological disorders and potential therapeutic targets (Miyoshi et al., 2009).

  • Metabolism and Disposition Studies : The study of the metabolism and disposition of venetoclax, a B-cell lymphoma-2 inhibitor, in humans, exemplifies the complex metabolic pathways involved and the significance of characterizing unusual metabolites for drug safety and efficacy (Liu et al., 2017).

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c21-16-8-2-1-6-14(16)12-19(25)22-13-15-7-5-11-24(15)20-23-17-9-3-4-10-18(17)26-20/h1-4,6,8-10,15H,5,7,11-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWQLKQFKPBXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenyl)acetamide

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